5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom and a methoxyphenyl group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that this compound exhibits anti-inflammatory and anticancer properties. It has been investigated for its potential to inhibit the growth of cancer cells and reduce inflammation in various disease models.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for use in formulations that require stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
5-Chloro-1,2,4-thiadiazole: Lacks the methoxyphenyl group, which may result in different biological activities.
3-(3-Methoxyphenyl)-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and biological properties.
5-Chloro-3-phenyl-1,2,4-thiadiazole: Similar structure but without the methoxy group, potentially altering its chemical and biological behavior.
Uniqueness: The presence of both the chlorine atom and the methoxyphenyl group in 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole contributes to its unique chemical properties and potential biological activities. These structural features may enhance its reactivity and specificity in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVIBQUUKBUFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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